1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-4-12-24-20-10-6-5-9-18(20)23-22(24)17-13-21(26)25(14-17)19-11-7-8-15(2)16(19)3/h1,5-11,17H,12-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRNWVXUVKZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by the following key features:
- Core Structure : Pyrrolidinone ring fused with a benzodiazole moiety.
- Substituents : A 2,3-dimethylphenyl group and a prop-2-yn-1-yl substituent.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds in the benzodiazole class. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
Enzymatic assays have demonstrated that certain derivatives can inhibit specific enzymes linked to cancer progression and other diseases. For example, inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with potential therapeutic effects against drug-induced phospholipidosis . This suggests that the compound may interact with similar pathways.
Study 1: Synthesis and Evaluation
A recent study synthesized various 1,2-disubstituted benzimidazoles and evaluated their cytotoxicity. Although not directly testing our compound, it provides insight into structure-activity relationships that could be extrapolated to predict the activity of our target compound .
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Benzimidazole derivative | 0.18 | Anticancer |
| Compound B | Related pyrrolidinone | 0.25 | Anticancer |
Study 2: Mechanistic Insights
Another investigation focused on the inhibition of PLA2G15 by cationic amphiphilic drugs. The results indicated that compounds inhibiting this enzyme could lead to phospholipidosis, a condition relevant for understanding potential side effects of drugs targeting similar pathways .
Pharmacological Profile
The pharmacological profile of related compounds suggests several potential therapeutic applications:
- Antitumor Agents : Due to their ability to induce apoptosis in malignant cells.
- Anti-inflammatory Drugs : By modulating enzyme activity linked to inflammatory pathways.
Comparison with Similar Compounds
Compound A: 1-(2,3-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Molecular Formula : C25H30N3O (Molecular weight: 388.53 g/mol)
- Key Differences: The benzimidazole N1 substituent is a 3-methylbutyl (isopentyl) group, introducing a flexible aliphatic chain. The bulky isopentyl group increases lipophilicity (predicted logP ~3.8) compared to the propargyl-substituted target compound (logP ~2.9) . Enhanced solubility in non-polar solvents due to the aliphatic chain.
Target Compound: Propargyl-Substituted Analog
- Reduced steric bulk compared to 3-methylbutyl, possibly improving binding to flat enzymatic pockets.
Substituent Variations on the Phenyl Ring
Compound B: 1-(2,5-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (C630-0152)
- Molecular Formula : C22H21N3O (Molecular weight: 343.43 g/mol)
- Key Differences: The phenyl group is 2,5-dimethyl-substituted (meta-dimethyl), altering steric and electronic effects compared to the target compound’s 2,3-dimethyl-substituted (ortho-dimethyl) phenyl.
Comparative Data Table
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of structurally analogous pyrrolidinone-benzodiazole derivatives typically involves multi-step reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are often used to enhance reaction rates and stabilize intermediates .
- Catalysts : Palladium or copper catalysts may improve coupling efficiency for propynyl group incorporation .
- Temperature control : Reactions involving benzodiazole ring formation often require heating (80–150°C) to achieve cyclization .
- Purification : Column chromatography with silica gel or preparative HPLC is recommended for isolating high-purity products (>95%) .
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzodiazole formation | 1,2-diaminobenzene, propiolic acid, 100°C, DMF | 65–75 | |
| Pyrrolidinone coupling | K2CO3, DCM, RT, 12h | 80–85 |
Q. How should researchers approach structural characterization of this compound?
- X-ray crystallography : Use SHELXL or SHELXT for refinement, especially for resolving torsional angles in the benzodiazole-pyrrolidinone core . Mercury software can visualize voids and intermolecular interactions .
- Spectroscopy :
- NMR : Assign peaks using 2D COSY/NOESY to distinguish between diastereotopic protons in the pyrrolidinone ring .
- HRMS : Confirm molecular weight (expected ~345–350 g/mol for analogs) with <2 ppm error .
Advanced Research Questions
Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) in pharmacological studies?
- Targeted modifications : Replace the 2,3-dimethylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) substituents to assess binding affinity changes .
- In vitro assays :
- Enzyme inhibition : Use fluorescence polarization assays for kinases or proteases, given the benzodiazole scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
Q. Table 2: Example Biological Data for Analogous Compounds
| Compound Modification | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Trifluoromethylphenyl | Kinase X | 0.12 ± 0.03 | |
| 4-Methoxyphenyl | Protease Y | 1.45 ± 0.2 |
Q. How can computational methods enhance the study of this compound’s interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like benzodiazepine receptors or kinases. Focus on the propynyl group’s role in hydrophobic interactions .
- MD simulations : Analyze stability of the pyrrolidinone ring conformation in aqueous vs. lipid bilayer environments using GROMACS .
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?
Q. What are the best practices for stability studies under varying conditions?
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C for similar compounds) .
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .
Q. How to design a high-throughput screening protocol for derivatives?
- Library synthesis : Use parallel synthesis with automated liquid handlers to generate 50–100 analogs .
- Assay automation : Implement 384-well plate formats for rapid IC50 determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
